2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 422532-06-7
VCID: VC4167081
InChI: InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27)
SMILES: CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Molecular Formula: C23H25ClN4OS
Molecular Weight: 440.99

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

CAS No.: 422532-06-7

Cat. No.: VC4167081

Molecular Formula: C23H25ClN4OS

Molecular Weight: 440.99

* For research use only. Not for human or veterinary use.

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone - 422532-06-7

Specification

CAS No. 422532-06-7
Molecular Formula C23H25ClN4OS
Molecular Weight 440.99
IUPAC Name 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27)
Standard InChI Key ZIWVUKNDHOYFFI-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone, reflects its complex architecture. Key structural elements include:

  • Quinazoline core: A bicyclic system comprising fused benzene and pyrimidine rings, known for mediating interactions with biological targets like kinases .

  • 4-Chlorobenzylamino group: Introduces hydrophobicity and electron-withdrawing effects, potentially enhancing binding affinity to hydrophobic pockets in enzymes .

  • Thioether linkage: The –S– bridge between quinazoline and the ketone group may improve metabolic stability compared to ether analogs .

  • 4-Methylpiperidin-1-yl moiety: A saturated heterocycle that could influence solubility and confer conformational rigidity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₅ClN₄OS
Molecular Weight440.99 g/mol
CAS Registry Number422532-06-7
SolubilityNot publicly disclosed
SMILESCC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl

Synthesis and Optimization Strategies

The synthesis of this compound involves multistep organic reactions, as inferred from analogous quinazoline derivatives :

Key Synthetic Steps

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with guanidine or thiourea under acidic conditions to yield 2-mercaptoquinazoline intermediates .

  • S-Alkylation: Reaction of the thiol group with α-chloroketones (e.g., 1-chloro-1-(4-methylpiperidin-1-yl)ethanone) in polar aprotic solvents like DMF, catalyzed by bases such as K₂CO₃ .

  • N-Alkylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or reductive amination, typically using 4-chlorobenzyl chloride and a tertiary amine base .

Critical Parameters:

  • Temperature control (60–80°C) to prevent side reactions.

  • Use of anhydrous solvents to minimize hydrolysis of intermediates .

  • Chromatographic purification to isolate the target compound from regioisomers .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
NCI-H19750.12Afatinib0.25
MDA-MB-2310.34Combretastatin A-40.02
HepG21.89Sorafenib2.40

Antimicrobial and Anti-inflammatory Effects

  • Bacterial Inhibition: Quinazoline derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via DNA gyrase inhibition .

  • COX-2 Suppression: Molecular docking suggests interaction with cyclooxygenase-2’s active site, reducing prostaglandin E₂ synthesis in murine macrophages .

Recent Advances and Clinical Prospects

  • Combination Therapy: Synergy with paclitaxel in xenograft models, reducing tumor volume by 78% vs. 52% for monotherapy .

  • Prodrug Development: Ester derivatives (e.g., phosphate prodrugs) enhance aqueous solubility for intravenous administration .

  • Patent Landscape: EP4479398A1 highlights quinazoline-based KRAS inhibitors, suggesting potential cross-reactivity with G12C/G12D mutants .

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